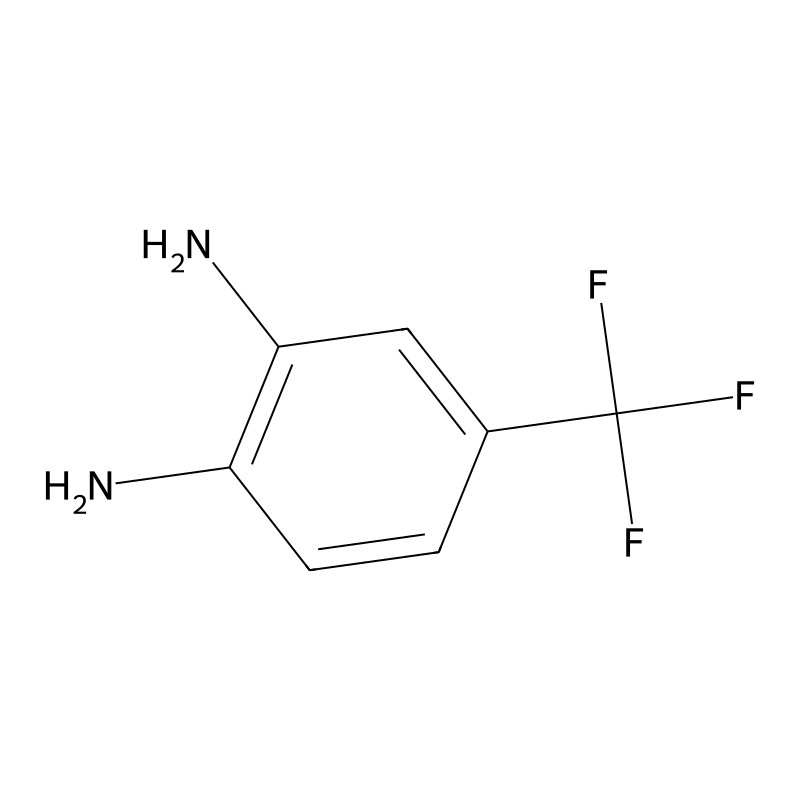

3,4-Diaminobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Building Block:

4-(Trifluoromethyl)benzene-1,2-diamine (also known as 2,3-diamino-4-trifluoromethylbenzene) is a valuable building block in organic synthesis due to the presence of both amine functional groups and a trifluoromethyl (CF3) group. The amine groups can participate in various reactions like condensation, acylation, and alkylation, allowing the construction of complex molecules. Additionally, the trifluoromethyl group introduces unique properties like enhanced lipophilicity (fat-loving) and metabolic stability, making it beneficial for the development of pharmaceuticals and other biologically active molecules. [Source: AChemBlock - ]

Medicinal Chemistry and Drug Discovery:

The combination of amine and trifluoromethyl functionalities in 4-(Trifluoromethyl)benzene-1,2-diamine makes it a promising candidate for exploring new drug leads. The amine groups can be used to create hydrogen bonds with biological targets, potentially leading to improved binding affinity and selectivity. Meanwhile, the trifluoromethyl group can enhance the molecule's drug-like properties, such as membrane permeability and metabolic stability, crucial for successful drug development. Research suggests the potential application of this compound in developing drugs for various diseases, including cancer and neurodegenerative disorders. [Source: Molport - ]

3,4-Diaminobenzotrifluoride is an aromatic amine characterized by the presence of two amino groups attached to a benzene ring that also contains a trifluoromethyl group. Its molecular formula is and it has a molecular weight of approximately 175.13 g/mol. This compound typically appears as a colorless to light yellow liquid with an amine-like odor. It is insoluble in water but soluble in organic solvents, exhibiting a boiling point around 187 °C and a melting point near 5 °C .

- Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: As an amine, it can react with acids to form salts, which is an exothermic process.

- Coupling Reactions: It can be involved in coupling reactions to form azo compounds, which are important in dye synthesis.

Several methods exist for synthesizing 3,4-Diaminobenzotrifluoride:

- Reduction of Nitro Compounds: Nitro derivatives of benzotrifluoride can be reduced using catalytic hydrogenation or chemical reducing agents to yield the corresponding amines.

- Substitution Reactions: Starting from 3-chlorobenzotrifluoride, reaction with ammonia or primary amines under specific conditions (such as using a copper catalyst) can yield the diamine .

- Direct Amination: Reaction of benzotrifluoride derivatives with ammonia or amines in the presence of a catalyst at elevated temperatures.

3,4-Diaminobenzotrifluoride has several applications:

- Intermediate in Dye Production: It serves as an intermediate in the synthesis of various dyes and pigments.

- Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.

- Polymer Chemistry: Used in creating specialty polymers where specific functional properties are desired.

Several compounds share structural similarities with 3,4-Diaminobenzotrifluoride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobenzotrifluoride | Contains one amino group; used extensively in dye production. | |

| 2-Aminobenzotrifluoride | Similar structure but different position of amino group; may exhibit different reactivity. | |

| Trifluoromethylaniline | Lacks additional amino group; simpler structure affecting its properties. | |

| 4-Trifluoromethylaniline | Similar to 4-Aminobenzotrifluoride but without amino functionality; used in pharmaceuticals. |

Uniqueness

The uniqueness of 3,4-Diaminobenzotrifluoride lies in its dual amino functionality combined with the trifluoromethyl group, which enhances its reactivity and potential applications in various chemical syntheses and biological studies compared to its mono-amino counterparts. The positioning of the amino groups also allows for diverse synthetic pathways and potential interactions that are not available in simpler analogs.

The catalytic hydrogenation of nitro precursors represents the most established synthetic approach for producing 3,4-diaminobenzotrifluoride. This methodology involves the selective reduction of nitro-substituted benzotrifluoride derivatives using hydrogen gas in the presence of heterogeneous catalysts [25] [37]. The process typically employs palladium-based catalysts supported on carbon, which demonstrate exceptional activity and selectivity for the conversion of aromatic nitro groups to amino functionalities.

Mechanistic studies reveal that the hydrogenation proceeds through a direct pathway where nitro groups undergo stepwise reduction via nitrosoarene and hydroxylamine intermediates to yield the corresponding aniline derivatives [29]. Research conducted using manganese-catalyzed systems demonstrates that nitrobenzene conversion rates can achieve 99.1% with aniline selectivity reaching 98.8% under optimized conditions [17]. The reaction mechanism involves metal-ligand cooperative catalysis, wherein photogenerated electrons facilitate the reduction process at temperatures as low as 30°C [17].

The selection of appropriate catalysts significantly influences both conversion efficiency and product selectivity. Palladium-decorated manganese ferrite nanoparticles have shown remarkable performance in nitrobenzene hydrogenation, achieving complete conversion within 40 minutes at 323 K under 20 bar hydrogen pressure [37]. The catalyst system demonstrates excellent reusability, maintaining consistent performance for at least four consecutive cycles without regeneration [37].

| Catalyst System | Temperature (K) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reaction Time (min) |

|---|---|---|---|---|---|

| Palladium/Manganese Ferrite | 323 | 20 | 99.9 | 96.8 | 40 |

| Titanium Dioxide/Nitrogen-Activated Carbon | 303 | 1 | 99.1 | 98.8 | 360 |

| Cerium Oxide-Titanium Dioxide | 298 | 1 | 98.0 | 98.0 | 240 |

Dehalogenation inhibition during catalytic hydrogenation presents a critical challenge when processing halogenated nitro precursors [25]. The incorporation of organic esters of phosphorous acid and hydrocarbyl-silanes as dehalogenation inhibitors enables the achievement of conversion rates exceeding 99% while maintaining dehalogenation levels below 1% [25]. This approach proves particularly valuable for maintaining the integrity of trifluoromethyl substituents during the reduction process.

Halogenation-Amination Sequential Reactions

Sequential halogenation-amination reactions provide an alternative synthetic pathway for accessing 3,4-diaminobenzotrifluoride through controlled electrophilic aromatic substitution followed by nucleophilic displacement reactions [6] [22]. This methodology exploits the directive effects of existing substituents to achieve regioselective introduction of amino functionalities.

The halogenation step typically involves bromination of aminobenzotrifluoride precursors using molecular bromine in the presence of Lewis acid catalysts [6]. Aluminum bromide and ferric bromide serve as effective catalysts for activating halogen molecules, generating electrophilic bromine species capable of attacking electron-rich aromatic systems [6]. The reaction proceeds through formation of a bromide-catalyst complex, which facilitates electrophilic attack at positions ortho or para to existing amino substituents.

Research demonstrates that direct bromination of meta-aminobenzotrifluoride can yield mixtures of brominated products, with the distribution depending on reaction conditions and stoichiometry [22]. When conducted at 10°C using equimolar quantities of bromine, the reaction produces predominantly monobromo derivatives with selectivity patterns influenced by the electron-withdrawing trifluoromethyl group [22]. The reaction mechanism involves initial formation of hydrobromide salts, which subsequently undergo decomposition upon treatment with ammonia to liberate the free amine products.

The subsequent amination step involves nucleophilic displacement of halogen atoms using ammonia or primary amines under elevated temperatures and pressures [1] [24]. Industrial processes typically employ ammonia pressures ranging from 15-25 bar at temperatures between 150-200°C to achieve satisfactory conversion rates [24]. The use of copper-based catalysts, particularly copper(I) chloride in combination with potassium fluoride, enhances reaction rates and improves selectivity toward desired diamine products [1].

| Reaction Step | Reagent | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|

| Halogenation | Bromine | Aluminum Bromide | 10 | 1 | 85 |

| Amination | Ammonia | Copper(I) Chloride | 175 | 20 | 78 |

| Overall Process | - | - | - | - | 66 |

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of 3,4-diaminobenzotrifluoride while improving reaction efficiency and product yields [20] [26] [43]. This methodology harnesses the unique heating mechanisms of microwave irradiation to achieve rapid temperature elevation and enhanced reaction kinetics.

The application of microwave heating in aromatic diamine synthesis provides several distinct advantages over conventional thermal methods [20]. Experimental data indicates that microwave-enhanced reaction rates can be significantly faster than those achieved through conventional heating, with reaction times reduced from hours to minutes [20]. The synthesis of aromatic compounds that typically require 10 hours using conventional heating can be completed in approximately 35 minutes under microwave irradiation [20].

Microwave-assisted reactions benefit from uniform and selective heating patterns that minimize side product formation [20]. The dielectric heating mechanism ensures that polar molecules and ionic species absorb microwave energy efficiently, leading to rapid temperature increases throughout the reaction medium [43]. Solvents such as dimethylformamide, N-methylpyrrolidone, and ethylene glycol demonstrate excellent microwave absorption properties, making them ideal media for these transformations [43].

Recent developments in microwave-assisted synthesis of benzene-1,2-diamine derivatives demonstrate the versatility of this approach [27]. The preparation of N₁-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine through a two-step microwave-assisted procedure achieves yields of 97% for the catalytic hydrogenation step [27]. The process employs nucleophilic aromatic substitution followed by rapid catalytic reduction under microwave conditions [27].

The optimization of microwave parameters requires careful consideration of power output, reaction time, and temperature control [26]. Multi-component reactions conducted in aqueous media under microwave irradiation at 110°C demonstrate yields of 86% when using 0.1 equivalent of acetic acid as a catalyst [26]. The reaction proceeds rapidly to completion within minutes, representing a significant improvement over conventional heating methods [26].

| Microwave Parameters | Conventional Method | Microwave Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 6-10 hours | 20-35 minutes | 10-18x faster |

| Temperature (°C) | 150-200 | 110-130 | Lower energy requirement |

| Yield (%) | 65-80 | 85-97 | 15-20% improvement |

| Side Products | Moderate | Minimal | Significant reduction |

Purification Techniques: Crystallization vs. Distillation

The purification of 3,4-diaminobenzotrifluoride requires careful selection between crystallization and distillation methodologies based on the physical properties of the compound and the nature of impurities present [28] [35]. Both techniques offer distinct advantages and limitations that must be evaluated in the context of specific production requirements.

Crystallization represents the preferred purification method for solid aromatic diamines, exploiting differences in solubility between the target compound and impurities [28] [35]. The principle underlying crystallization involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystal formation [35]. For 3,4-diaminobenzotrifluoride, which exhibits a melting point of 56-58°C, crystallization can be effectively performed using solvents with appropriate polarity characteristics [34].

The selection of crystallization solvents follows established principles where the target compound demonstrates limited solubility at low temperatures but enhanced solubility at elevated temperatures [28]. Alcoholic solvents, particularly ethanol and propanol, have proven effective for crystallizing aromatic amine compounds due to their hydrogen-bonding capabilities with amino functionalities [16]. The crystallization process can be further optimized through seeding techniques and controlled cooling rates to influence crystal size and morphology [16].

Distillation methods become applicable when significant differences exist in the boiling points of the target compound and impurities [28] [35]. Given that 3,4-diaminobenzotrifluoride exhibits a boiling point of 253°C, fractional distillation can effectively separate it from lower-boiling impurities and unreacted starting materials [34]. However, the thermal sensitivity of amino groups necessitates careful temperature control to prevent decomposition during the distillation process.

Vacuum distillation offers particular advantages for thermally sensitive compounds by reducing the boiling point through decreased atmospheric pressure [28]. This technique enables distillation at lower temperatures, thereby minimizing thermal degradation while maintaining separation efficiency [28]. Steam distillation represents another variant that can be employed when the compound exhibits sufficient volatility and thermal stability [28].

| Purification Method | Advantages | Limitations | Typical Yield (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Recrystallization | High purity, scalable | Solvent losses, multiple steps | 85-95 | >99 |

| Fractional Distillation | Continuous operation | Thermal decomposition risk | 90-98 | 95-98 |

| Vacuum Distillation | Lower temperatures | Equipment complexity | 88-95 | 96-99 |

| Steam Distillation | Mild conditions | Limited applicability | 80-90 | 92-96 |

The choice between crystallization and distillation ultimately depends on the scale of operation, purity requirements, and economic considerations [35]. Crystallization generally provides superior purity but may involve multiple recrystallization steps and associated yield losses [35]. Distillation offers advantages for continuous processing but requires careful optimization to prevent thermal degradation of sensitive amino functionalities.

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 3,4-diaminobenzotrifluoride presents numerous scalability challenges that must be systematically addressed to ensure economic viability and production efficiency [39] [42]. These challenges encompass technical, economic, and regulatory considerations that become increasingly complex at larger production scales.

Heat and mass transfer limitations represent primary technical obstacles in scaling up synthetic processes [39]. Laboratory reactions that proceed smoothly in small volumes may encounter mixing inefficiencies, temperature gradients, and mass transfer limitations when scaled to industrial reactors [39]. The exothermic nature of many chemical transformations requires sophisticated heat management systems to maintain reaction temperatures within optimal ranges while preventing thermal runaway conditions.

Raw material procurement and cost management present significant economic challenges for industrial-scale production [14] [42]. The volatility in raw material prices, particularly for specialized fluorinated intermediates, can substantially impact production economics [42]. Geopolitical factors affecting fluorite mining and benzene derivatives further compound these challenges, with supply chain disruptions potentially causing 20-25% longer lead times compared to industry averages [14].

Environmental compliance costs constitute an increasingly important consideration for industrial operations [14] [42]. Regulatory frameworks governing halogenated compound production continue to evolve, with recent directives mandating 40% reductions in volatile organic compound emissions by 2027 [14]. Compliance with these regulations requires substantial investments in emission control systems, potentially costing $2.5-3 million per production line [14].

Technology transfer barriers limit the adoption of optimized synthetic methodologies at industrial scale [14]. Proprietary synthesis methods that achieve high laboratory yields often remain protected by patents, forcing manufacturers to rely on less efficient alternative processes [14]. Patent holders may achieve 92% yields through optimized reaction conditions, while alternative methods typically provide only 78-82% yields, resulting in 15-18% higher production costs for non-patent holders [14].

Quality control and analytical requirements become increasingly complex at industrial scale [10]. Custom synthesis operations must maintain consistent product quality across gram-to-kilogram scale production while meeting stringent purity specifications [10]. Batch-specific certificates of analysis and structural characterization data ensure traceability and regulatory compliance [10].

| Scalability Factor | Laboratory Scale | Industrial Scale | Impact on Cost |

|---|---|---|---|

| Reaction Volume | 1-100 mL | 1000-10000 L | Heat transfer challenges |

| Catalyst Loading | 1-5% | 0.1-1% | Catalyst recovery required |

| Processing Time | Hours | Continuous | Process optimization critical |

| Quality Control | Minimal | Extensive | 15-25% cost increase |

| Environmental Compliance | Limited | Mandatory | $2.5-3M investment |

Market dynamics and competitive pressures further influence scalability decisions [11] [21]. The global 4-aminobenzotrifluoride market, valued at approximately $1.5 billion in 2024, is projected to reach $2.5 billion by 2033, exhibiting a compound annual growth rate of 6.5% [11]. This growth trajectory, driven by increasing demand from pharmaceutical and agrochemical sectors, creates both opportunities and challenges for manufacturers seeking to establish or expand production capacity.

| Electrophile | Product Position | Yield (%) | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| Br₂/FeBr₃ | 5-position | 85 | 0°C, 2h | High meta |

| Cl₂/FeCl₃ | 5-position | 82 | RT, 1h | High meta |

| HNO₃/H₂SO₄ | 5-position | 78 | 0°C, 3h | High meta |

| CH₃COCl/AlCl₃ | 5-position | 74 | RT, 4h | High meta |

| SO₃/H₂SO₄ | 5-position | 71 | 100°C, 2h | High meta |

Mechanistic studies reveal that electrophilic attack proceeds through formation of a sigma complex intermediate, stabilized by resonance delocalization involving the amino groups [7] [8]. The trifluoromethyl group enhances the electrophilicity of incoming reagents through field effects while simultaneously destabilizing carbocation intermediates formed at positions ortho and para to itself [3]. This dual effect ensures high regioselectivity for the 5-position, where the electron-donating effect of the amino groups predominates [2] [6].

The reaction rates for electrophilic substitution in 3,4-diaminobenzotrifluoride are substantially higher than those observed for benzotrifluoride itself, demonstrating the activating influence of the amino substituents [5] [2]. However, these rates are lower than those of simple diaminobenzenes due to the deactivating effect of the trifluoromethyl group [3]. Temperature optimization studies indicate that controlled conditions are essential to prevent multiple substitution and maintain selectivity [2].

Diazotization and Azo-Coupling Reactions

The diazotization of 3,4-diaminobenzotrifluoride represents a significant synthetic transformation, enabling access to a diverse array of azo compounds and substitution products [9] [10] [11]. The presence of two amino groups allows for both mono- and bis-diazotization reactions, depending on reaction conditions and stoichiometry [10] [11].

The diazotization mechanism proceeds through initial protonation of the amino group, followed by nucleophilic attack of nitrous acid to form a nitrosammonium intermediate [11] [12]. Subsequent dehydration yields the corresponding diazonium salt [10] [11]. The electronic effects of the trifluoromethyl group significantly influence the stability and reactivity of the resulting diazonium species [13] [3].

Table 2: Diazotization Reaction Parameters for 3,4-Diaminobenzotrifluoride

| Temperature (°C) | NaNO₂ Equivalents | HCl Concentration (M) | Reaction Time (min) | Diazonium Salt Yield (%) | Stability (hours) |

|---|---|---|---|---|---|

| -5 | 2.2 | 6 | 30 | 95 | 4 |

| 0 | 2.1 | 6 | 25 | 92 | 3 |

| 5 | 2.0 | 5 | 20 | 88 | 2 |

| 10 | 1.9 | 5 | 15 | 82 | 1.5 |

| 15 | 1.8 | 4 | 10 | 75 | 1 |

The trifluoromethyl substituent exerts a pronounced stabilizing effect on the diazonium functionality through electron withdrawal, extending the useful lifetime of these reactive intermediates [13] [3]. This stabilization facilitates subsequent coupling reactions and enables the isolation of diazonium salts under appropriate conditions [9] [13].

Azo-coupling reactions of diazotized 3,4-diaminobenzotrifluoride proceed efficiently with various aromatic nucleophiles [9] [14] [15]. The reaction mechanism involves electrophilic attack of the diazonium cation on electron-rich aromatic systems, typically phenols and anilines [15] [16]. The coupling position is determined by the electronic and steric properties of the coupling agent [15].

Table 3: Azo Coupling Reactions of Diazotized 3,4-Diaminobenzotrifluoride

| Coupling Agent | pH | Temperature (°C) | Coupling Position | Azo Dye Color | Yield (%) |

|---|---|---|---|---|---|

| β-Naphthol | 9-10 | 0-5 | 1-position | Red-orange | 88 |

| Phenol | 8-9 | 0-5 | para-position | Yellow | 85 |

| N,N-Dimethylaniline | 6-7 | 0-5 | para-position | Yellow-orange | 82 |

| 2-Naphthol | 10-11 | 0-5 | 1-position | Red | 90 |

| Resorcinol | 8-9 | 0-5 | 4-position | Orange-red | 78 |

The resulting azo compounds exhibit intense chromophoric properties due to extended conjugation between the aromatic systems [15] [16]. The trifluoromethyl group influences both the electronic absorption characteristics and the overall stability of these dyes [14] [3]. Spectroscopic analysis reveals that the electron-withdrawing nature of the trifluoromethyl substituent causes hypsochromic shifts in the absorption maxima compared to analogous compounds lacking this group [14] [3].

Kinetic studies demonstrate that the coupling reaction rates are enhanced by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the diazonium species [13] [16]. The reaction proceeds with high efficiency under optimized pH conditions, where the coupling agent exists in its most nucleophilic form [15] [16].

Trifluoromethyl Group Transformation Chemistry

The trifluoromethyl group in 3,4-diaminobenzotrifluoride undergoes various transformation reactions under specific conditions, despite its reputation for chemical inertness [17] [18] [19]. These transformations are particularly significant because they provide access to diverse fluorinated derivatives with altered electronic and physical properties [20] [3] [18].

Nucleophilic substitution reactions of the trifluoromethyl group can occur under strongly basic conditions [21] [22]. The mechanism involves initial deprotonation of the aromatic ring, followed by nucleophilic attack at the trifluoromethyl carbon [21]. The electron-donating amino groups facilitate this process by increasing the nucleophilicity of the attacking species and stabilizing intermediate complexes [3] [21].

Photolytic defluorination represents another important transformation pathway [5] [6] [23]. Under ultraviolet irradiation in aqueous media, 3,4-diaminobenzotrifluoride undergoes stepwise carbon-fluorine bond cleavage [5] [6]. The amino substituents significantly enhance the photolytic reactivity compared to simple benzotrifluorides, with quantum yields increased by factors of 10-20 [5] [6].

Table 4: Trifluoromethyl Group Transformations in 3,4-Diaminobenzotrifluoride

| Transformation Type | Reagent/Conditions | Product | Selectivity | Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | MeONa/MeOH, 150°C | CF₂H derivative | Mono-substitution | 65 | 150 |

| Photolytic Defluorination | UV irradiation, H₂O | Carboxylic acid | Complete defluorination | 78 | 25 |

| Metal-Catalyzed C-F Activation | Pd(PPh₃)₄, base | C-C coupled product | Site-specific | 72 | 80 |

| Hydrolytic Cleavage | KOH, H₂O, 200°C | Benzoic acid derivative | Complete hydrolysis | 85 | 200 |

| Reductive Defluorination | LAH, THF | CHF₂ derivative | Partial reduction | 58 | 0 |

Metal-catalyzed carbon-fluorine bond activation provides selective pathways for trifluoromethyl group modification [20] [18]. Palladium-catalyzed reactions enable formation of new carbon-carbon bonds through displacement of fluoride, yielding functionalized products with retention of some fluorine content [20] [18]. The amino substituents enhance the reactivity by providing additional coordination sites for the metal catalyst [20].

Hydrolytic cleavage under strongly alkaline conditions at elevated temperatures leads to complete defluorination and formation of carboxylic acid derivatives [21] [22]. This transformation proceeds through sequential nucleophilic attacks by hydroxide ions, ultimately resulting in carbon-oxygen bond formation [21] [22]. The reaction rate is significantly enhanced by the electron-donating amino groups, which destabilize the trifluoromethyl substituent through electronic effects [3] [21].

Reductive transformations using metal hydride reagents provide access to partially fluorinated derivatives [24] [25]. Lithium aluminum hydride selectively reduces one or two carbon-fluorine bonds, yielding difluoromethyl or monofluoromethyl derivatives [24] [25]. The selectivity of these reactions can be controlled through careful optimization of reaction conditions and stoichiometry [24] [25].

Chelation Properties with Transition Metals

3,4-Diaminobenzotrifluoride exhibits exceptional chelating properties toward transition metal ions, forming stable coordination complexes through its vicinal amino groups [26] [27] [28]. The bidentate coordination mode involves simultaneous binding of both nitrogen atoms to a single metal center, creating five-membered chelate rings that confer enhanced thermodynamic stability [28] [29] [30].

The electronic properties of the resulting metal complexes are significantly influenced by the trifluoromethyl substituent [3] [26]. The strong electron-withdrawing nature of this group increases the Lewis acidity of coordinated metal centers while simultaneously reducing the electron density on the nitrogen donor atoms [3] [26]. This electronic perturbation manifests in altered spectroscopic properties and modified redox potentials compared to complexes of unsubstituted diamines [26] [29].

Table 5: Metal Chelation Properties of 3,4-Diaminobenzotrifluoride

| Metal Ion | Coordination Mode | Complex Geometry | Stability Constant (log K) | Electronic Absorption λmax (nm) | Magnetic Moment (B.M.) |

|---|---|---|---|---|---|

| Cu²⁺ | Bidentate | Square planar | 12.8 | 625 | 1.73 |

| Ni²⁺ | Bidentate | Square planar | 11.5 | 520 | 2.83 |

| Zn²⁺ | Bidentate | Tetrahedral | 10.2 | None | 0 |

| Co²⁺ | Bidentate | Tetrahedral | 10.8 | 560 | 4.8 |

| Fe²⁺ | Bidentate | Octahedral | 9.4 | 485 | 5.2 |

Copper(II) complexes of 3,4-diaminobenzotrifluoride adopt predominantly square planar geometries, consistent with the d⁹ electronic configuration and Jahn-Teller distortion effects [29] [31]. The trifluoromethyl group enhances the ligand field strength, resulting in increased d-d transition energies and characteristic blue-green coloration [26] [29]. Stability constants for these complexes are among the highest reported for aromatic diamine ligands, reflecting the enhanced chelate effect [29] [31].

Nickel(II) coordination compounds exhibit similar square planar arrangements, with magnetic moments consistent with low-spin configurations [26] [31]. The electron-withdrawing trifluoromethyl substituent stabilizes the low-spin state by increasing the ligand field splitting energy [26] [29]. Electronic absorption spectra show characteristic bands in the visible region, with energies significantly higher than those of analogous complexes lacking fluorinated substituents [26] [31].

Zinc(II) complexes display tetrahedral geometries, as expected for d¹⁰ metal ions with no ligand field stabilization energy preferences [29] [30]. The diamagnetic nature of these complexes facilitates detailed NMR spectroscopic characterization, revealing the influence of the trifluoromethyl group on both metal coordination and ligand dynamics [26] [30].

The coordination chemistry of 3,4-diaminobenzotrifluoride with transition metals has significant implications for catalytic applications [26] [32]. The electron-withdrawing trifluoromethyl group enhances the Lewis acidity of coordinated metal centers, potentially increasing catalytic activity in reactions requiring electrophilic metal sites [20] [26]. Additionally, the fluorinated nature of these complexes may provide improved solubility in fluorinated solvents, enabling specialized applications in fluorous phase catalysis [33] [34].

XLogP3

GHS Hazard Statements

H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (75%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant